4-bromo-N-(pyridin-3-yl)benzamide

Description

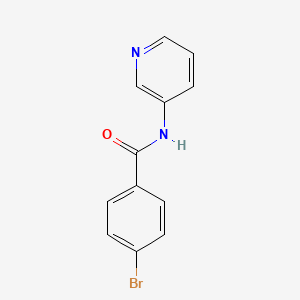

4-Bromo-N-(pyridin-3-yl)benzamide is a benzamide derivative characterized by a bromine atom at the para position of the benzene ring and a pyridin-3-yl amine substituent. This compound belongs to a broader class of benzamides, which are widely studied for their pharmacological and coordination chemistry applications.

Properties

IUPAC Name |

4-bromo-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGOUSGRVAAACL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501306238 | |

| Record name | 4-Bromo-N-3-pyridinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70301-29-0 | |

| Record name | 4-Bromo-N-3-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70301-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-3-pyridinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501306238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(pyridin-3-yl)benzamide typically involves the following steps:

Bromination: The starting material, benzamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the 4-position.

Coupling Reaction: The brominated benzamide is then coupled with pyridin-3-amine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of N-(pyridin-3-yl)benzamide derivatives with different substituents at the 4-position.

Oxidation: Formation of oxidized derivatives such as 4-bromo-N-(pyridin-3-yl)benzoic acid.

Reduction: Formation of reduced derivatives such as 4-bromo-N-(pyridin-3-yl)benzylamine.

Scientific Research Applications

4-Bromo-N-(pyridin-3-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-tubercular agents.

Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 4-bromo-N-(pyridin-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and pyridin-3-yl groups can interact with the active sites of enzymes or receptors, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-bromo-N-(pyridin-3-yl)benzamide can be contextualized against related benzamide derivatives, as outlined below:

Substituent Position and Electronic Effects

- 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35): This compound features a bromine and fluorine on the benzene ring and a 6-methylpyridin-2-yl group. Yield: 81% .

- 4-Bromo-N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)benzamide (4bn) :

Incorporates a benzooxazole heterocycle fused to the pyridin-3-yl group, which may enhance π-π stacking interactions. Reported yield: 27.6%; melting point: 263.0–263.8 °C .

Functional Group Variations

- 4-Bromo-N-(dimethylcarbamothioyl)benzamide :

Replaces the pyridinyl group with a thiourea moiety. The thiocarbonyl group enables bidentate coordination to metals (e.g., Ni(II)), unlike the amide group in the target compound . - 4-Fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide (CNS4): Features a fluorine substituent and a thiocarbamoyl group, synthesized via thiocarbamoylation. HPLC purity >99%, suggesting high stability .

Heterocyclic Modifications

- Molecular mass: 406.283 g/mol .

- 3-Bromo-4-hydroxy-N-{2-(piperidin-1-yl)ethyl}benzamide (3a) :

Substitutes pyridin-3-yl with a piperidinyl-ethyl group, likely altering solubility and blood-brain barrier penetration .

Physicochemical and Spectroscopic Data

Key Research Findings and Implications

Substituent Position : Para-bromo substitution on the benzamide is common in analogs, but ortho/meta halogens (e.g., 3-bromo-5-fluoro in Compound 36 ) may alter steric effects.

Heterocyclic Additions : Fusion of heterocycles (e.g., benzooxazole, imidazopyridine) enhances thermal stability and bioactivity .

Thiourea vs. Amide : Thiourea derivatives exhibit distinct coordination chemistry and solubility profiles compared to amides .

Biological Activity

4-bromo-N-(pyridin-3-yl)benzamide is a compound that has garnered attention for its significant biological activity, particularly in the context of antimicrobial and potential anticancer properties. This article delves into the compound's biological activity, synthesizing findings from various studies, highlighting its mechanisms of action, and presenting relevant data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromine atom attached to a benzamide moiety, with a pyridine ring contributing to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable activity against Mycobacterium tuberculosis H37Ra. The compound's efficacy against this pathogen suggests potential for development as an antitubercular agent. Here are some key findings:

- Minimum Inhibitory Concentration (MIC) : The MIC for this compound against M. tuberculosis was reported to be in the low micromolar range, indicating effective inhibition of bacterial growth .

The mechanism by which this compound exerts its antimicrobial effects appears to involve interference with bacterial metabolic pathways. Studies have shown that it may inhibit specific enzymes critical for bacterial survival, although the precise targets remain under investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, providing insights into its potential applications.

-

Study on Antimicrobial Activity :

- Objective : To assess the efficacy of this compound against various strains of M. tuberculosis.

- Findings : The compound demonstrated significant bactericidal activity with an IC50 value around 2.5 μM, indicating it can effectively reduce bacterial load in vitro .

-

In Vivo Efficacy :

- A study conducted on mice infected with M. tuberculosis showed that treatment with this compound led to a marked reduction in bacterial burden in lung tissues compared to untreated controls .

Table 1: Biological Activity Summary

| Property | Value |

|---|---|

| Compound Name | This compound |

| Chemical Formula | C₁₂H₁₀BrN₃O |

| MIC Against M. tuberculosis | ~2.5 μM |

| In Vivo Efficacy (Mouse Model) | Significant reduction in bacterial load |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.